5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a fluorobenzylthio group, and a methoxyethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a thiol-ene reaction, where a thiol group reacts with a fluorobenzyl halide.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a methoxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorobenzylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl or fluorobenzylthio groups.
Scientific Research Applications
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole
- 5-(4-bromophenyl)-2-((4-methylbenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole
- 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-ethoxyethyl)-1H-imidazole
Uniqueness
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole is unique due to the specific combination of functional groups attached to the imidazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2OS/c1-24-11-10-23-18(15-4-6-16(20)7-5-15)12-22-19(23)25-13-14-2-8-17(21)9-3-14/h2-9,12H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDEQMLABFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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